

Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3- Pyridinebutanal** (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of **3-Pyridinebutanal** in a research and development setting.

Molecular Structure and Properties

• IUPAC Name: 4-(pyridin-3-yl)butanal

Common Name: 3-Pyridinebutanal

CAS Number: 145912-93-2

Molecular Formula: C9H11NO

• Molecular Weight: 149.19 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **3- Pyridinebutanal** and its structural analogs.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **3-Pyridinebutanal** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.8	t	1H	-CHO
~8.5	m	2H	Pyridine H-2, H-6
~7.5	m	1H	Pyridine H-4
~7.2	m	1H	Pyridine H-5
~2.8	t	2H	-CH2-CHO
~2.5	t	2H	Pyridine-CH ₂ -
~2.0	р	2H	-CH2-CH2-CH2-

Table 2: Predicted ¹³C NMR Data for **3-Pyridinebutanal** (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~202	-CHO
~150	Pyridine C-2
~148	Pyridine C-6
~138	Pyridine C-4
~136	Pyridine C-3
~123	Pyridine C-5
~43	-CH2-CHO
~32	Pyridine-CH ₂ -
~25	-CH2-CH2-CH2-



Note: Predicted chemical shifts are based on the analysis of related structures and standard NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Pyridinebutanal

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2930, ~2850	Medium	Aliphatic C-H stretch
~2720	Weak	Aldehydic C-H stretch
~1725	Strong	C=O stretch (aldehyde)
~1580, ~1480, ~1430	Medium-Weak	Pyridine ring C=C and C=N stretches
~1450	Medium	CH ₂ bend
~710	Strong	Pyridine ring out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Pyridinebutanal** (Electron Ionization)

m/z	Relative Intensity	Assignment
149	Moderate	[M]+ (Molecular Ion)
120	Strong	[M - CHO]+
106	Moderate	[M - C₃H₅O] ⁺
93	Very Strong	[C₅H₄NCH₂]+ (tropylium-like ion)
78	Moderate	[C₅H₄N]+ (pyridyl cation)



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3-Pyridinebutanal in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Process the data with an exponential window function and Fourier transform.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use a spectral width of approximately 220 ppm.
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation: Prepare a thin film of neat 3-Pyridinebutanal between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



- · Acquisition:
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Average at least 16 scans to improve the signal-to-noise ratio.
 - Perform a background correction using the empty salt plates or the pure solvent.

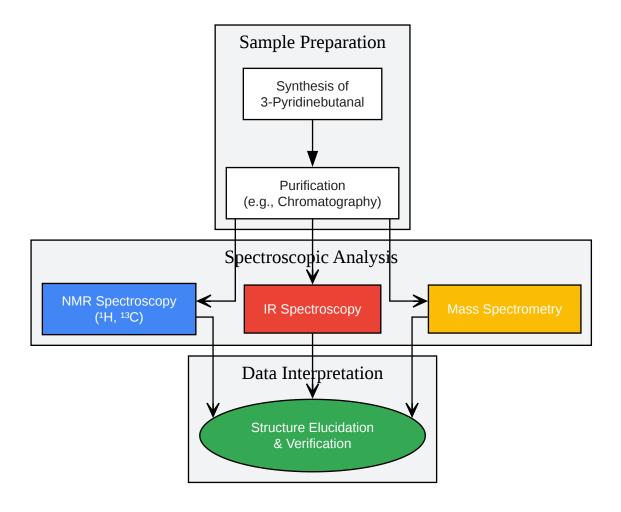
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of 3-Pyridinebutanal in a volatile solvent
 (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through
 a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- · Acquisition:
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range of approximately m/z 40-200.
 - The fragmentation pattern will be recorded and plotted as relative intensity versus massto-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **3-Pyridinebutanal**.





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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132346#spectroscopic-data-for-3-pyridinebutanal-nmr-ir-ms]

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